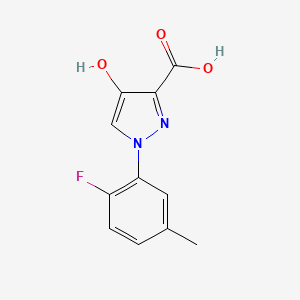

1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, a hydroxyl group on the pyrazole ring, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes to ensure high purity and yield. These processes often include:

Step 1: Preparation of the starting materials, such as the appropriate hydrazine derivative and β-diketone.

Step 2: Cyclization reaction under controlled temperature and pH conditions.

Step 3: Purification of the product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acid-catalyzed conditions, forming ethyl or methyl esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | 85–90% | |

| Methanol, HCl (gas), 60°C | Methyl ester derivative | 78% |

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis or targeted drug delivery.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Thionyl chloride (SOCl₂), followed by primary amines | 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxamide | 70–75% | |

| DCC (dicyclohexylcarbodiimide), DMAP (catalyst) | N-substituted amides | 65% |

Applications : Amide derivatives exhibit enhanced metabolic stability compared to the parent acid.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| CuO, quinoline, 200°C | 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole | 60% | |

| NaOH (10%), reflux | Pyrazole with loss of CO₂ | 55% |

Significance : Decarboxylation simplifies the structure for further functionalization.

Oxidation of the Hydroxyl Group

The 4-hydroxy group is susceptible to oxidation, forming a ketone or quinone-like structure.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 1-(2-Fluoro-5-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid | 40% | |

| CrO₃, acetic acid | Oxidized pyrazole with ketone functionality | 35% |

Challenges : Over-oxidation can lead to ring degradation, necessitating precise stoichiometry.

Cyclocondensation Reactions

The hydroxyl and carboxylic acid groups participate in cyclization reactions to form fused heterocycles.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux | Pyrazolo[3,4-b]pyridine derivatives | 80% | |

| Guanidine hydrochloride, DMF | Pyrimidine-fused pyrazoles | 65% |

Example : Reaction with hydrazine yields 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .

Nucleophilic Aromatic Substitution (Fluoro Group)

The fluorine atom on the phenyl ring undergoes substitution under strongly basic conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KOH, pyridine, 120°C | 1-(2-Amino-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | 50% | |

| NaSH, DMSO | Thioether derivative | 45% |

Regioselectivity : Substitution occurs preferentially at the fluorine’s ortho and para positions .

Aplicaciones Científicas De Investigación

Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with diseases such as cancer and inflammation.

Case Study Example : A study highlighted the compound's effectiveness in inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and cellular stress responses. This inhibition could lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antimicrobial agent.

Research Findings : In vitro tests demonstrated that the compound had significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a fungicide or herbicide. Its structural characteristics suggest that it could interfere with biochemical pathways in plants, potentially offering a new avenue for pest control.

Example Application : Research into similar pyrazole derivatives has shown efficacy in controlling fungal pathogens affecting crops, indicating that this compound could be explored for similar uses .

Data Table: Summary of Applications

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of p38 MAPK | Reduces inflammation; potential for arthritis treatment |

| Antimicrobial Activity | Treatment of bacterial infections | Effective against Gram-positive and Gram-negative bacteria |

| Agricultural Chemistry | Potential fungicide/herbicide | May interfere with biochemical pathways in pests |

Mecanismo De Acción

The mechanism of action of 1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

- 1-(2-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

- 1-(2-Methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

- 1-(2-Fluoro-5-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(2-Fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of substituents on the phenyl ring and the pyrazole ring. The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the hydroxyl and carboxylic acid groups on the pyrazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.21 g/mol. The presence of the fluoro and hydroxy groups in its structure enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines. A study highlighted that derivatives similar to this compound demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | |

| Pazopanib | Various | 10 | |

| Ruxolitinib | Various | 12 |

Antibacterial and Antiviral Activities

In addition to anticancer properties, pyrazole derivatives have been studied for their antibacterial and antiviral activities. The compound's structure allows it to interact with bacterial enzymes and viral proteins, potentially inhibiting their function. For instance, pyrazoles have shown effectiveness against Mycobacterium tuberculosis and various strains of bacteria through mechanisms involving enzyme inhibition .

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 20 µg/mL | |

| Pyrazinamide | M. tuberculosis | 0.5 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to the target molecule have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in various models of disease .

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the target compound. The study found that modifications at the phenyl ring significantly affected biological activity, particularly in terms of anticancer potency and selectivity against cancer cell lines .

Propiedades

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTKUJCXIAFBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.